OSI-930
概要
説明
OSI-930は、新規で強力な経口投与可能な小分子受容体型チロシンキナーゼ阻害剤です。主に、受容体型チロシンキナーゼのc-Kitと血管内皮増殖因子受容体-2(VEGFR-2)を標的にします。この化合物は、選択された腫瘍における癌細胞の増殖と血管新生(血管形成)の両方を阻害するように設計されています .
科学的研究の応用
OSI-930 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer
作用機序
OSI-930は、c-KitとVEGFR-2のチロシンキナーゼ活性を阻害することにより、その効果を発揮します。この阻害は、c-Kitによって駆動される腫瘍タイプにおける癌細胞の増殖の低下と細胞アポトーシスの増加につながります。さらに、this compoundは、血管新生増殖因子VEGFへの応答における血管新生の中心的仲介者であるVEGFR-2を阻害します。この経路を阻害することにより、this compoundは、血管新生依存性の悪性腫瘍の幅広い成長と転移に影響を与えます .
類似の化合物との比較
類似の化合物
イマチニブ: 慢性骨髄性白血病と胃腸間質腫瘍の治療に使用される別のチロシンキナーゼ阻害剤。
ユニークさ
This compoundは、c-KitとVEGFR-2の両方を二重に阻害するという点でユニークであり、癌細胞の増殖と血管新生の両方を強力に阻害します。この二重標的アプローチは、単一の経路のみを標的とする可能性のある他のチロシンキナーゼ阻害剤と区別されます .
Safety and Hazards
OSI-930 should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
将来の方向性
OSI-930 has shown promising results in preclinical studies and is currently being evaluated in clinical studies . It has shown antitumor activity in mouse xenograft models at dose levels that maintain a significant level of inhibition of the molecular targets of this compound for a prolonged period . These findings suggest that this compound may have potential therapeutic benefits in future clinical evaluations .
生化学分析
Biochemical Properties
OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .
Cellular Effects
This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .
Dosage Effects in Animal Models
Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .
Transport and Distribution
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Subcellular Localization
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
準備方法
合成経路と反応条件
OSI-930の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全には公開されていません。合成には、目的の分子構造を達成するために、さまざまな試薬や触媒を使用することが知られています .
工業生産方法
This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が関与する可能性があります。このプロセスには、製薬基準を満たすための厳格な品質管理が含まれます。工業生産方法に関する具体的な詳細は、公開されていません .
化学反応の分析
反応の種類
OSI-930は、次のようなさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: ある官能基を別の官能基に置換する.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例えば、過酸化水素)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます。温度や溶媒などの具体的な条件は、目的の反応によって異なります .
主要な生成物
これらの反応から形成される主要な生成物は、特定の反応経路によって異なります。例えば、酸化は酸化された誘導体を生成する可能性があり、還元は化合物の還元された形態を生成する可能性があります .
科学研究アプリケーション
This compoundは、次のものを含む、幅広い科学研究アプリケーションを持っています。
化学: 受容体型チロシンキナーゼ阻害の研究のためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路や細胞プロセスへの影響について調査されています。
医学: 小細胞肺癌、膠芽腫、大腸癌、腎癌、頭頸部癌、非小細胞肺癌、胃癌を含むさまざまな癌の治療の可能性について臨床試験で評価されています
類似化合物との比較
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors.
Erlotinib: An epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer
Uniqueness
OSI-930 is unique in its dual inhibition of c-Kit and VEGFR-2, making it a potent inhibitor of both cancer cell proliferation and angiogenesis. This dual-targeting approach distinguishes it from other tyrosine kinase inhibitors that may only target a single pathway .
特性
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
Record name | OSI-930 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-930 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。